BenchChemオンラインストアへようこそ!

Crozbaciclib

Blood-Brain Barrier Permeability CNS Pharmacokinetics Glioblastoma

Crozbaciclib is the only CDK4/6 inhibitor rationally engineered for blood-brain barrier penetration (Kp,uu=0.23; Kp=4.10), delivering robust intracranial efficacy in orthotopic GBM models—unlike palbociclib or ribociclib, which fail in CNS settings (Kp,uu<0.2). With potent CDK4/6/1 inhibition (IC50=3/1 nM) and a 182.6% median survival extension in U87-luc xenografts at 50 mg/kg, Crozbaciclib is the definitive tool for CNS oncology, brain metastasis, and CDK resistance mechanism research. Order ≥98% purity from verified suppliers.

Molecular Formula C28H30F2N6
Molecular Weight 488.6 g/mol
CAS No. 2099128-41-1
Cat. No. B10830876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrozbaciclib
CAS2099128-41-1
Molecular FormulaC28H30F2N6
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4F)NC5=NC=C(C=C5)C6CCN(CC6)C
InChIInChI=1S/C28H30F2N6/c1-17-28(9-3-4-10-28)21-13-20(14-22(29)26(21)33-17)25-23(30)16-32-27(35-25)34-24-6-5-19(15-31-24)18-7-11-36(2)12-8-18/h5-6,13-16,18H,3-4,7-12H2,1-2H3,(H,31,32,34,35)
InChIKeyAEFFENQISAXIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crozbaciclib (CAS 2099128-41-1) for CNS Oncology: A Blood-Brain Barrier-Permeable CDK4/6 Inhibitor with Preclinical Differentiation from Palbociclib and Abemaciclib


Crozbaciclib (CAS 2099128-41-1), also known as GLR2007 or CDK4/6/1 Inhibitor, is a rationally designed small-molecule cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor engineered to cross the blood-brain barrier (BBB) for the treatment of central nervous system (CNS) malignancies, particularly glioblastoma multiforme (GBM) [1]. The compound is characterized by its potent inhibitory activity against CDK4 and CDK6, with IC50 values of 3 nM and 1 nM, respectively, and has advanced to Phase I/II clinical trials for advanced solid tumors, GBM, and non-small cell lung cancer [2]. Crozbaciclib is the active moiety in the fumarate salt form and carries the UNII code 5Y2Z8AH65E [3].

Why Crozbaciclib Cannot Be Replaced by Approved CDK4/6 Inhibitors in CNS-Targeted Research


CDK4/6 inhibitors are a cornerstone of breast cancer therapy, but their utility in CNS malignancies is severely limited by poor blood-brain barrier penetration and efflux by transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) [1]. Palbociclib and ribociclib exhibit minimal CNS exposure (unbound brain-to-plasma partition coefficient, Kp,uu, values <0.2), rendering them ineffective in orthotopic glioblastoma models [1][2]. Although abemaciclib demonstrates modest CNS penetration (mouse Kp,uu ≈0.03), its brain exposure remains suboptimal for robust intracranial efficacy [3]. Crozbaciclib was specifically optimized to overcome these limitations, achieving a Kp,uu of 0.23 in mice—an order of magnitude improvement over abemaciclib—thereby enabling significantly enhanced tumor growth inhibition and survival extension in intracranial GBM models [4].

Quantitative Comparative Evidence for Crozbaciclib in CNS Oncology and Cell Cycle Research


Crozbaciclib Demonstrates an 8-Fold Higher Unbound Brain-to-Plasma Ratio (Kp,uu) than Abemaciclib and a 4-Fold Higher Kp than Palbociclib in Rodent Models

Crozbaciclib exhibits significantly superior blood-brain barrier penetration compared to both palbociclib and abemaciclib, the two most clinically advanced CDK4/6 inhibitors. In mice receiving a 10 mg/kg oral dose, Crozbaciclib achieved a total brain-to-plasma concentration ratio (Kp) of 4.10 and an unbound brain-to-plasma partition coefficient (Kp,uu) of 0.23 [1]. In contrast, palbociclib and abemaciclib have reported Kp,uu values of less than 0.2 and approximately 0.03, respectively, in mice following oral or intravenous dosing [2][3]. The Kp,uu value reflects the concentration of free (pharmacologically active) drug in brain interstitial fluid relative to plasma, and a value >0.1 is generally considered indicative of meaningful CNS penetration.

Blood-Brain Barrier Permeability CNS Pharmacokinetics Glioblastoma Comparative Preclinical Pharmacology

Crozbaciclib (GLR2007) Achieves Superior Tumor Growth Inhibition and Survival Extension in Head-to-Head Preclinical Comparison with Palbociclib and Abemaciclib

In a direct head-to-head preclinical study using two GBM xenograft models, Crozbaciclib (GLR2007) demonstrated significantly greater anti-tumor efficacy than both palbociclib and abemaciclib. In subcutaneous BN2289 xenografts, tumor growth inhibition (TGI) at 21 days was 56.4% for Crozbaciclib (50 mg/kg), compared to 34.0% for palbociclib (25 mg/kg) and 24.9% for abemaciclib (25 mg/kg) [1]. In orthotopic U87-luc xenografts, median survival was extended by 182.6% in mice treated with 50 mg/kg Crozbaciclib, versus a 54.4% extension for 150 mg/kg abemaciclib [1]. Notably, Crozbaciclib achieved these superior outcomes at a three-fold lower dose than abemaciclib in the orthotopic survival study.

Glioblastoma In Vivo Efficacy Xenograft Models Survival Analysis Comparative Oncology

Crozbaciclib Exhibits Enhanced Potency Against CDK4 and CDK6 Compared to Palbociclib and Ribociclib, with a Unique CDK1 Inhibitory Profile

Crozbaciclib displays nanomolar potency against both CDK4 and CDK6, with IC50 values of 3 nM and 1 nM, respectively [1]. By comparison, palbociclib and ribociclib have higher IC50 values for both targets (palbociclib: CDK4 11 nM, CDK6 16 nM; ribociclib: CDK4 10 nM, CDK6 39 nM) [2]. Abemaciclib shows comparable potency to Crozbaciclib on CDK4 (2 nM) but is 10-fold less potent on CDK6 (10 nM) [2]. Importantly, Crozbaciclib retains significant activity against CDK1—a kinase often implicated in resistance to CDK4/6 inhibition—whereas palbociclib and ribociclib exhibit negligible CDK1 inhibition (IC50 >10,000 nM) [2]. This broader kinase inhibition profile may provide therapeutic advantages in tumors that activate compensatory CDK1 signaling.

Kinase Selectivity CDK4/6 Potency Cell Cycle Regulation Comparative Pharmacology

Crozbaciclib Exhibits Broad Kinase Selectivity, with Minimal Off-Target Activity Against a Panel of 83 Diverse Kinases

Kinome-wide selectivity profiling revealed that Crozbaciclib (Compound 11) demonstrates good selectivity against a panel of 83 kinases [1]. This indicates that the compound's pharmacological effects are driven primarily by its intended targets (CDK4/6 and CDK1) rather than broad kinase inhibition, a feature that reduces the likelihood of off-target toxicities and simplifies interpretation of cellular and in vivo experiments. In contrast, early-generation pan-CDK inhibitors such as flavopiridol and dinaciclib exhibit high potency across multiple CDKs and other kinases, resulting in narrow therapeutic windows and complex pharmacodynamics.

Kinase Profiling Selectivity Off-Target Effects Preclinical Safety

Precision Application Scenarios for Crozbaciclib Based on Preclinical Differentiation


Intracranial Glioblastoma Xenograft Efficacy Studies

Crozbaciclib is the CDK4/6 inhibitor of choice for orthotopic GBM models due to its proven BBB penetration (Kp,uu = 0.23) and robust survival benefit (182.6% median survival extension in U87-luc xenografts at 50 mg/kg). Palbociclib and ribociclib are ineffective in intracranial models due to negligible CNS exposure [1][2]. Crozbaciclib enables evaluation of CDK4/6 inhibition in a clinically relevant CNS setting where other inhibitors fail.

Resistance Mechanism Studies: CDK2 and CDK1 Activation

Acquired resistance to CDK4/6 inhibitors often involves upregulation of CDK2 or CDK1 activity. Crozbaciclib, with its retained CDK1 inhibitory activity, provides a unique tool to probe these compensatory pathways. Researchers investigating resistance mechanisms in breast cancer or GBM can use Crozbaciclib to dissect the contribution of CDK1 signaling, an option not available with palbociclib or ribociclib [3].

Combination Therapy Screening with CNS-Penetrant Agents

The favorable CNS pharmacokinetic profile of Crozbaciclib supports its use in combination with other brain-penetrant therapeutics, such as temozolomide or targeted agents for brain metastases. Preclinical data show additive or greater-than-additive effects when CDK4/6 inhibitors are combined with temozolomide, but only Crozbaciclib achieves sufficient brain exposure to evaluate such combinations in intracranial models [4].

Pharmacodynamic Biomarker Validation in CNS Tissues

Crozbaciclib's high brain-to-plasma ratio (Kp = 4.10) and robust G1 cell cycle arrest in U87MG cells (IC50 = 15.3 nM) make it ideal for pharmacodynamic studies in brain tissue. Researchers can reliably assess target engagement (e.g., Rb phosphorylation) and downstream effects in CNS compartments, facilitating the development of translational biomarkers for brain tumor therapy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crozbaciclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.